2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxybenzyl)acetamide
Description
This compound is characterized by three key structural motifs:
- 1,2,4-Oxadiazole ring: Known for metabolic stability and hydrogen-bonding capabilities, often used in drug design to mimic peptide bonds .
- N-(2-Methoxybenzyl)acetamide group: The methoxy substituent enhances solubility, while the benzyl group may contribute to hydrophobic interactions with target proteins .
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with compounds targeting viral proteases, GPCRs, or inflammatory pathways .
Properties
IUPAC Name |
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O4/c1-31-19-7-3-2-5-16(19)13-25-20(29)14-28-12-4-6-18(23(28)30)22-26-21(27-32-22)15-8-10-17(24)11-9-15/h2-12H,13-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYXQUASYXUGJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxybenzyl)acetamide is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.29 g/mol. The structure features a 1,2,4-oxadiazole ring, which is known for its bioisosteric properties that can influence biological activity.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a range of biological activities including:
- Anticancer Activity : Many compounds in this class have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Some derivatives demonstrate significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Certain oxadiazole compounds have been noted for their ability to reduce inflammation.
Table 1: Summary of Biological Activities of Oxadiazole Derivatives
The mechanisms through which oxadiazole derivatives exert their biological effects are varied:
-
Enzyme Inhibition : Many oxadiazoles act as inhibitors for various enzymes such as:
- Histone Deacetylases (HDAC)
- Carbonic Anhydrases (CA)
- Sirtuin 2 (SIRT2)
- Receptor Modulation : Some compounds have been identified as selective modulators for receptors involved in inflammation and cancer progression.
- DNA Interaction : Certain derivatives may interact with DNA or RNA, disrupting replication or transcription processes in cancer cells.
Case Studies
Recent studies have highlighted the efficacy of oxadiazole derivatives in various therapeutic contexts:
- Anticancer Studies : A study demonstrated that a related oxadiazole compound exhibited an IC50 value of 92.4 µM against a panel of cancer cell lines, indicating moderate cytotoxicity. The compound's structure was optimized to enhance activity against specific targets within cancer cells .
- Antimicrobial Efficacy : Research involving the evaluation of antibacterial activity showed that certain oxadiazole derivatives had minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Staphylococcus aureus and E. coli .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests several potential applications in drug discovery and development:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation. Its mechanism of action could involve the disruption of critical signaling pathways related to cell cycle regulation and apoptosis induction. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines in vitro and in vivo.
- Enzyme Inhibition : The unique structure allows for interactions with specific enzymes, such as deubiquitylating enzymes. This interaction may have therapeutic implications in cancer therapy and other diseases where protein degradation is disrupted.
- Antioxidant Properties : The compound exhibits antioxidant activity, which may help mitigate oxidative stress in cells, contributing to protective effects against cellular damage.
Materials Science Applications
Due to its distinctive chemical properties, this compound can be utilized in materials science:
- Novel Material Design : The heterocyclic structure can serve as a building block for the synthesis of novel materials with specific electronic or optical properties. For example, derivatives of oxadiazole are often explored for their applications in organic electronics and photonics.
Organic Synthesis Applications
The compound acts as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules : It can be employed as a precursor for synthesizing more complex molecules, enabling the exploration of new chemical spaces. The synthetic routes typically involve multiple steps that require careful optimization for yield and purity.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key analogs and their distinguishing features:
Functional Group Analysis
- Bromophenyl vs. Fluorophenyl : Bromine’s larger atomic radius and stronger electron-withdrawing effects may improve π-π stacking compared to fluorine, as seen in compound 130 .
- Pyridinone vs.
- Methoxybenzyl vs. Methylphenyl : The methoxy group in the target compound likely improves aqueous solubility relative to the methyl group in 4l .
Metabolic and Pharmacokinetic Considerations
Q & A
Q. What synthetic strategies are effective for constructing the 1,2,4-oxadiazole core in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For example, nitrile oxides can react with activated carbonyl groups under thermal or catalytic conditions. A method involving palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates has been reported for analogous heterocycles . Phosphorous oxychloride (POCl₃)-mediated cyclization of acylhydrazides with nitriles is another validated approach, as demonstrated in the synthesis of structurally related 1,2,4-oxadiazoles .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound post-synthesis?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for verifying substituent positions and confirming the absence of regioisomeric byproducts. For example, the methoxybenzyl group’s protons appear as distinct singlets in the aromatic region .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula accuracy, especially given the compound’s bromine isotope pattern.
- Infrared Spectroscopy (IR): Confirms carbonyl (C=O) and oxadiazole (C=N) stretches, typically observed at 1650–1750 cm⁻¹ and 1550–1600 cm⁻¹, respectively .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility: Perform phase-solubility studies in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) using UV-Vis spectroscopy.
- Stability: Conduct accelerated degradation studies under heat (40–60°C), light, and varying pH conditions, monitored via HPLC to detect decomposition products .
Advanced Research Questions
Q. How can contradictory NMR data between computational predictions and experimental results be resolved?
Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent-dependent shifts. To address this:
- Use 2D NMR (COSY, HSQC, HMBC) to unambiguously assign proton and carbon signals.
- Compare experimental data with density functional theory (DFT)-calculated chemical shifts, accounting for solvent effects (e.g., using the IEFPCM model) .
- Perform variable-temperature NMR to detect conformational equilibria affecting peak splitting .
Q. What computational methods predict the reactivity of the oxadiazole moiety under varying pH conditions?
- Molecular Dynamics (MD) Simulations: Model protonation states of the oxadiazole nitrogen atoms at different pH levels to assess hydrolytic susceptibility.
- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to identify electrophilic/nucleophilic sites. For example, the oxadiazole’s electron-deficient nature may enhance reactivity in acidic media .
- pKa Prediction Tools: Use software like MarvinSuite or ACD/Labs to estimate ionization states influencing stability .
Q. What strategies optimize the yield of the pyridinone ring formation during synthesis?
- Catalytic Optimization: Screen palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) with ligands like Xantphos to enhance cyclization efficiency .
- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Byproduct Mitigation: Monitor reaction progress via TLC and employ scavenger resins (e.g., QuadraPure™) to remove unreacted reagents .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across different assay platforms?
- Assay Validation: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds are used. Discrepancies may arise from off-target effects or differential membrane permeability.
- Dose-Response Curves: Compare EC₅₀ values across assays; significant deviations (>1 log unit) suggest methodological artifacts.
- Metabolic Stability: Evaluate hepatic microsomal stability (e.g., using rat liver microsomes) to rule out rapid degradation in certain assays .
Methodological Tables
Table 1. Key Spectral Data for Structural Confirmation
Table 2. Synthetic Yield Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | 15–20% |
| Solvent | DMF at 80°C | 25% |
| Reaction Time | Microwave, 30 min | 40% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
